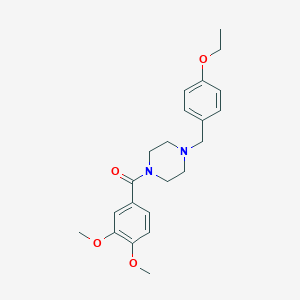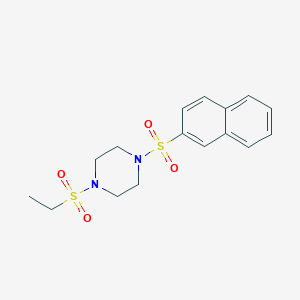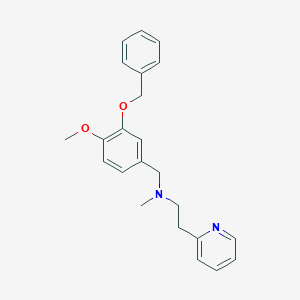![molecular formula C21H28N2O3 B246942 (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone, also known as Compound A, is a synthetic compound that has been studied for its potential use in medicinal chemistry. The compound has a unique chemical structure that has been of interest to researchers due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A is not fully understood. It is believed to act as a monoamine reuptake inhibitor, blocking the reuptake of serotonin, dopamine, and norepinephrine. It has also been shown to have activity at the sigma-1 receptor, although the precise mechanism of action at this receptor is not clear.
Biochemical and Physiological Effects:
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A is its unique chemical structure, which may allow for the development of novel therapeutic agents. However, one limitation is its relatively low potency compared to other monoamine reuptake inhibitors. This may make it less attractive as a drug candidate.
Direcciones Futuras
There are several future directions for research on (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A. One area of interest is the development of more potent analogs of the compound. Another area of interest is the investigation of the compound's activity at the sigma-1 receptor, which may have implications for the treatment of neurological disorders. Additionally, the compound's potential as an analgesic agent warrants further investigation.
Métodos De Síntesis
The synthesis of (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A was first reported in 2010 by researchers at Pfizer. The method involves the reaction of 3,4-dimethoxybenzaldehyde with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by the addition of piperazine and trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A has been studied for its potential use in medicinal chemistry. It has been shown to have activity against a variety of targets, including the serotonin transporter, the dopamine transporter, and the norepinephrine transporter. It has also been shown to have activity against the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.
Propiedades
Fórmula molecular |
C21H28N2O3 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-6-5-17(13-20(19)26-2)21(24)23-9-7-22(8-10-23)14-18-12-15-3-4-16(18)11-15/h3-6,13,15-16,18H,7-12,14H2,1-2H3 |
Clave InChI |
BEAACCIGIHRHBV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)


![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)